molecular formula C9H8BrF B2374526 1-bromo-6-fluoro-2,3-dihydro-1H-indene CAS No. 1188147-00-3

1-bromo-6-fluoro-2,3-dihydro-1H-indene

Cat. No.: B2374526
CAS No.: 1188147-00-3
M. Wt: 215.065
InChI Key: FXUWRVDNJUZFRM-UHFFFAOYSA-N
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Description

1-bromo-6-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a bromine atom at the first position and a fluorine atom at the sixth position on the indene ring

Scientific Research Applications

1-bromo-6-fluoro-2,3-dihydro-1H-indene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

Safety and Hazards

The safety data sheet (MSDS) for “1-bromo-6-fluoro-2,3-dihydro-1H-indene” can be found at the provided link . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-6-fluoro-2,3-dihydro-1H-indene can be synthesized through several methods. One common approach involves the bromination of 6-fluoro-2,3-dihydro-1H-indene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-bromo-6-fluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The double bond in the indene ring can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted indene derivatives.

    Oxidation Reactions: Products include ketones and carboxylic acids.

    Reduction Reactions: Products include saturated indane derivatives.

Mechanism of Action

The mechanism of action of 1-bromo-6-fluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromine and fluorine atoms on the indene ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-2,3-dihydro-1H-indene: Lacks the fluorine atom at the sixth position.

    6-fluoro-2,3-dihydro-1H-indene: Lacks the bromine atom at the first position.

    1-chloro-6-fluoro-2,3-dihydro-1H-indene: Has a chlorine atom instead of a bromine atom at the first position.

Uniqueness

1-bromo-6-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both bromine and fluorine atoms on the indene ring. This dual substitution can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-bromo-6-fluoro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUWRVDNJUZFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Br)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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